

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid
Cat. No.:	B1444404

[Get Quote](#)

An In-Depth Technical Guide to **1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid**

Authored by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development focused on **1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid**. It details the molecule's fundamental properties, comparative analysis with structural analogs, synthesis considerations, and its applications as a versatile building block in medicinal chemistry.

Core Compound Identification and Physicochemical Properties

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a substituted heterocyclic compound featuring a chloropyridine moiety attached to a cyclopropanecarboxylic acid ring. This unique structural combination makes it a valuable intermediate in the synthesis of more complex molecules.

The definitive properties of this compound are summarized below:

Property	Value	Source
IUPAC Name	1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid	N/A
CAS Number	854267-90-6	[1]
Molecular Formula	C ₉ H ₈ ClNO ₂	[1] [2]
Molecular Weight	197.62 g/mol	[1] [2]
Appearance	White solid	[3]
Storage Temperature	0-8 °C	[3]
Predicted Boiling Point	370.5 ± 37.0 °C	[3]
Predicted Density	1.482 ± 0.06 g/cm ³	[3]
Predicted pKa	3.84 ± 0.20	[3]

Structural Analysis and Comparison with Analogs

The properties and potential biological activity of **1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid** are significantly influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atom at the 6-position is a key feature. This substitution can enhance metabolic stability by slowing the enzymatic cleavage of the cyclopropane ring.[\[2\]](#)

A comparative analysis with structurally related compounds highlights the importance of this substitution[\[2\]](#):

Compound Name	Substituent (Pyridine Position 6)	Molecular Formula	Molar Mass (g/mol)	Key Physicochemical Insights
1-(Pyridin-3-yl)cyclopropanecarboxylic acid	None	C ₉ H ₉ NO ₂	163.17	Lower lipophilicity, potentially higher aqueous solubility.
1-(6-Methyl-pyridin-3-yl)cyclopropanecarboxylic acid	CH ₃	C ₁₀ H ₁₁ NO ₂	177.19	Moderate lipophilicity; the methyl group may enhance membrane permeability.
1-(6-Chloro-pyridin-3-yl)cyclopropanecarboxylic acid	Cl	C ₉ H ₈ ClNO ₂	197.62	The electron-withdrawing chlorine may slow cyclopropane ring metabolism.
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropyl anecarboxylic acid	CF ₃	C ₁₀ H ₈ F ₃ NO ₂	231.17	Strong electron-withdrawing effect; potential for improved metabolic stability and lipophilicity.

This comparative framework is crucial for lead optimization in drug discovery, allowing researchers to modulate properties like solubility, metabolic stability, and receptor binding affinity through targeted chemical modifications.

Synthesis Methodologies: A Workflow Perspective

The synthesis of cyclopropanecarboxylic acids and their derivatives involves established organic chemistry principles. While specific, optimized protocols for **1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid** are proprietary, a generalizable synthetic workflow can be inferred from standard methodologies for related structures.[\[1\]](#)[\[4\]](#)[\[5\]](#)

A common strategy involves the cyclopropanation of a vinyl-substituted pyridine intermediate, followed by hydrolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(6-Chloro-pyridin-3-yl)-cyclopropanecarboxylic acid | 854267-90-6 [amp.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1444404#1-6-chloropyridin-3-yl-cyclopropanecarboxylic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com